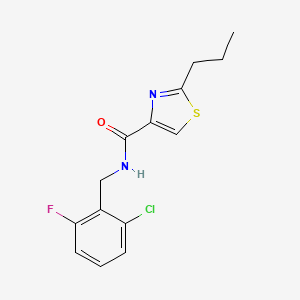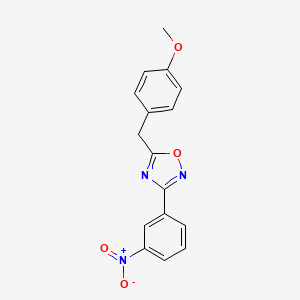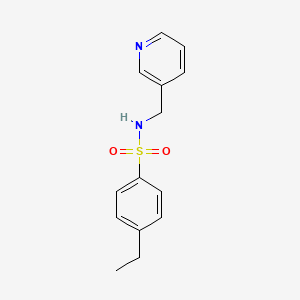![molecular formula C11H16N2O3S2 B5542180 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5542180.png)
4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonamide derivatives like "4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide" are of significant interest due to their diverse chemical and biological properties. They have been explored for their potential in drug discovery, particularly as enzyme inhibitors and receptor antagonists.
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves multiple steps, including the coupling of sulfonyl chlorides with piperidine under controlled conditions, followed by substitutions at specific positions to introduce desired functional groups (Khalid et al., 2013). For example, sulfonamides with a piperidine nucleus have been synthesized for their bioactive properties, demonstrating the versatility of sulfonamide chemistry.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a nitrogen atom of the piperidine ring. X-ray crystallography studies on similar compounds reveal that these molecules can crystallize in various space groups, with the piperidine ring typically adopting a chair conformation, indicating the flexibility and diverse geometries these compounds can exhibit (Girish et al., 2008).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, including nucleophilic substitutions and annulations, to form complex structures like piperidine derivatives. These reactions are often catalyzed by phosphines or facilitated by microwave-assisted synthesis, showcasing the compound's reactivity and potential for generating structurally diverse derivatives (Liu et al., 2021).
Applications De Recherche Scientifique
Anticancer Potential The research on derivatives of 4-piperidinyl sulfonyl compounds, such as those involving piperidine-4-carboxylic acid and oxadiazole hybrids, has highlighted their promising anticancer properties. Specifically, certain propanamide derivatives featuring the 4-piperidinyl-1,3,4-oxadiazole have demonstrated strong anticancer activity in vitro, with some compounds showing low IC50 values, indicating their potential as effective anticancer agents (Rehman et al., 2018). This suggests that derivatives related to 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide could be explored further for their anticancer applications.
Chemical Synthesis and Catalysis Research on l-piperazine-2-carboxylic acid-derived N-formamides, which share a structural motif with the compound of interest, indicates their utility as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This application is crucial for producing high yields and enantioselectivities for a broad range of substrates, highlighting the compound's potential role in synthetic chemistry and catalysis (Wang et al., 2006).
Antimicrobial Activity The synthesis and biological evaluation of various sulfonamide derivatives, including those with piperidine and oxadiazole structures, have demonstrated significant antimicrobial activity. For instance, certain synthesized compounds have been identified as potent inhibitors of microbial strains, suggesting the potential of 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide derivatives in developing new antimicrobial agents (Iqbal et al., 2017).
Neuroprotective and Enzyme Inhibition Properties The exploration of heterocyclic sulfonamides for their biological activity has also uncovered potential neuroprotective and enzyme inhibition properties. For example, compounds derived from 3-piperidinyl-1,3,4-oxadiazole have been evaluated as drug candidates for Alzheimer's disease, showing promising results in enzyme inhibition activity tests (Rehman et al., 2018). This indicates the potential of 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide derivatives in the development of treatments for neurodegenerative diseases.
Propriétés
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c1-8-2-4-13(5-3-8)18(15,16)9-6-10(11(12)14)17-7-9/h6-8H,2-5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHPTOKXULIIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)

![5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5542117.png)



![4-{2-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5542132.png)
![N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5542137.png)

![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)
![2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)


![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)